
8Azidohypoxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8Azidohypoxanthine is a chemical compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and various chemical reactions. The compound is derived from hypoxanthine, a naturally occurring purine derivative found in many biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8Azidohypoxanthine typically involves the azidation of hypoxanthine. This process can be achieved through the reaction of hypoxanthine with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out under mild conditions to prevent decomposition of the azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures due to the potentially explosive nature of azides.
化学反応の分析
Types of Reactions: 8Azidohypoxanthine can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: Azides are known to participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
科学的研究の応用
8Azidohypoxanthine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nitrogen-containing compounds.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 8Azidohypoxanthine involves its high reactivity due to the presence of the azide group. This reactivity allows it to interact with various molecular targets, including nucleophiles and electrophiles. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which can modulate biological activity. Additionally, the reduction of the azide group to an amine can lead to the formation of bioactive compounds.
類似化合物との比較
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV/AIDS.
Azidocoumarin: Used in biochemical research for labeling and detection purposes.
Azidobenzene: Studied for its photochemical properties and applications in materials science.
Uniqueness: 8Azidohypoxanthine is unique due to its specific structure derived from hypoxanthine, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
特性
CAS番号 |
163622-47-7 |
|---|---|
分子式 |
C5H3N7O |
分子量 |
177.12 g/mol |
IUPAC名 |
8-azido-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H3N7O/c6-12-11-5-9-2-3(10-5)7-1-8-4(2)13/h1H,(H2,7,8,9,10,13) |
InChIキー |
LGIBWIWTJYFVKU-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(C(=O)N1)NC(=N2)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
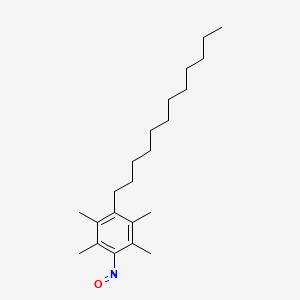
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)

![5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14261717.png)
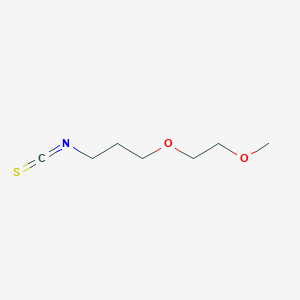
![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
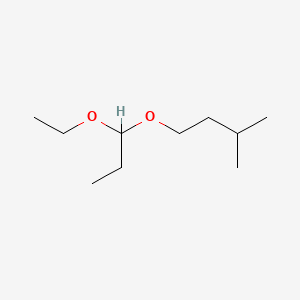
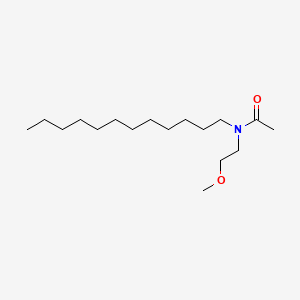
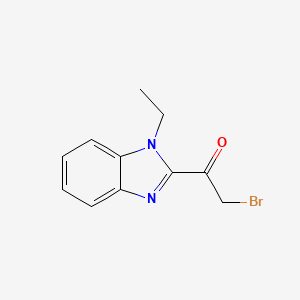

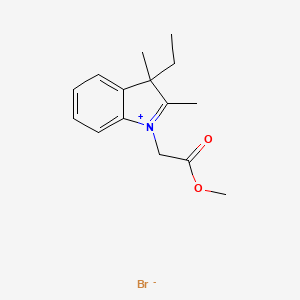
![Lithium [(naphthalen-1-yl)sulfanyl]methanide](/img/structure/B14261762.png)
